An In-depth Technical Guide to the Basic Properties of 1,4-Diazabicyclo[3.2.2]nonane
An In-depth Technical Guide to the Basic Properties of 1,4-Diazabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1,4-Diazabicyclo[3.2.2]nonane, a key building block in medicinal chemistry. This document consolidates available physicochemical data, details relevant experimental methodologies, and illustrates its application in the synthesis of therapeutic agents.
Core Physicochemical Properties
1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine that serves as a crucial scaffold in the development of various therapeutic agents, most notably as a key component of ligands targeting the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Its unique structural and electronic properties, particularly its basicity, influence its reactivity and pharmacokinetic profile in drug candidates.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of 1,4-Diazabicyclo[3.2.2]nonane. It is important to note that while a predicted pKa value is available, experimentally determined values from peer-reviewed literature are not readily accessible. The aqueous solubility data is based on a single reported value.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [3] |
| Molecular Weight | 126.20 g/mol | [3][4] |
| CAS Number | 283-38-5 | [3][4] |
| Predicted pKa | 11.00 ± 0.20 | [5] |
| Aqueous Solubility (25 °C) | 317 g/L | [5] |
| Boiling Point | 77-79 °C | [6] |
| Melting Point | 58 °C | [7] |
Experimental Protocols
Precise determination of the physicochemical properties of a compound is fundamental in drug discovery and development. Below are detailed methodologies for the experimental determination of pKa and aqueous solubility, which are critical for understanding the behavior of 1,4-Diazabicyclo[3.2.2]nonane in biological systems.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance.[8][9][10]
Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like 1,4-Diazabicyclo[3.2.2]nonane, this is determined by titrating a solution of the compound with a strong acid and monitoring the change in pH. The pKa can be determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Solutions:
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Prepare a standard solution of 1,4-Diazabicyclo[3.2.2]nonane of known concentration (e.g., 1 mM) in deionized water.
-
Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).
-
Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), for back-titration if necessary.
-
A solution of a background electrolyte (e.g., 0.15 M KCl) is used to maintain constant ionic strength.[8]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the 1,4-Diazabicyclo[3.2.2]nonane solution into a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl solution.[8]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[8]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point.
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13]
Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, water) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 1,4-Diazabicyclo[3.2.2]nonane to a series of vials containing a known volume of purified water (or a relevant aqueous buffer). The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 72 hours.[11]
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm syringe filter) to remove any solid particles.
-
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant or filtrate.
-
Determine the concentration of 1,4-Diazabicyclo[3.2.2]nonane in the aliquot using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Gas Chromatography (GC) if the compound is sufficiently volatile.
-
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Application in Drug Development: Synthesis of α7 nAChR Agonists
1,4-Diazabicyclo[3.2.2]nonane is a cornerstone in the synthesis of potent and selective α7 nAChR agonists, which are being investigated for the treatment of cognitive deficits in neurological and psychiatric disorders.[1][2] A common synthetic route involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[14][15]
Caption: Synthetic pathway for α7 nAChR agonists via Buchwald-Hartwig amination.
References
- 1. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Diazabicyclo(3.2.2)nonane | C7H14N2 | CID 398407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,4-Diazabicyclo[3.2.2]nonane [myskinrecipes.com]
- 7. 1,4-Diazabicyclo[3.2.2]nonane | 283-38-5 | FD07111 [biosynth.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
